molecular formula C25H14BrF11N2O2 B1440678 Broflanilide CAS No. 1207727-04-5

Broflanilide

Cat. No. B1440678
M. Wt: 663.3 g/mol
InChI Key: QSLZKWPYTWEWHC-UHFFFAOYSA-N
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Description

Broflanilide is a complex, polycyclic, organohalogen insecticide . It provides a novel mode of action and is highly effective against various pests, including Lepidopteran, Coleopteran, and Thysanopteran pests .


Synthesis Analysis

The meta-diamide structure of Broflanilide was generated via drastic structural modification of a lead compound, flubendiamide . The subsequent structural optimization of meta-diamides on each of its three benzene rings led to the discovery of Broflanilide .


Molecular Structure Analysis

Broflanilide has a unique chemical structure characterized as a meta-diamide . This structure was generated via drastic structural modification of a lead compound, flubendiamide, and the subsequent structural optimization of meta-diamides on each of its three benzene rings .


Chemical Reactions Analysis

Broflanilide has been evaluated in laboratory conditions for its effects on insects . Mosquitoes were exposed to Broflanilide in bottle bioassays to determine lethal concentrations . The study found that higher Broflanilide concentrations are more effective and that this effect was strongest immediately after spraying .


Physical And Chemical Properties Analysis

Broflanilide has been analyzed for residues in water, soil, and rice samples from a paddy field in Jiangxi Province, China . The quick, easy, cheap, effective, rugged, and safe (QuEChERS) method was optimized for the extraction and purification of Broflanilide residues .

Scientific Research Applications

Toxicity and Bioconcentration Studies

  • Acute Toxicity and Bioconcentration in Zebrafish : Broflanilide has been studied for its toxicological effects on zebrafish. It demonstrates low acute toxicity but could induce chronic toxicity affecting metabolism (Jia et al., 2020).

Insecticidal Applications

  • Lethal and Sublethal Effects on Insects : The substance is used as an insecticide, particularly effective against the common cutworm, Spodoptera litura, a pest in agricultural crops. It significantly reduces survival rates in various developmental stages of this pest (Shen et al., 2021).

  • Mode of Action in Insecticides : Broflanilide's mode of action as a noncompetitive antagonist of the γ-aminobutyric acid (GABA) receptor is explored. Its unique mechanism makes it effective against pests resistant to other insecticides (Nakao & Banba, 2016).

Resistance Management

  • Baseline Susceptibility in Pest Species : The effectiveness of broflanilide against various lepidopteran pests and its potential in resistance management strategies are explored. It shows no known cross-resistance with existing insecticides (Wang et al., 2022).

Interaction Mechanisms and Antagonists

  • Interaction Mechanism in Insect GABA Receptors : In-depth analysis of how broflanilide interacts with insect GABA receptors. This research is vital in developing efficient antagonists for GABA-targeting insecticides (Gao et al., 2020).

Discovery and Chemical Structure

  • Discovery and Chemical Structure of Broflanilide : The discovery process and structural optimization of broflanilide as an effective agent against various pests are described. Its categorization as a Group 30 insecticide by the IRAC highlights its novel action mode (Katsuta et al., 2019).

Application in Malaria Vector Control

  • Efficacy in Malaria Vector Control : Broflanilide's efficacy as an indoor residual spraying (IRS) insecticide against pyrethroid-resistant malaria vectors is significant. It demonstrates potential as a crucial addition to the arsenal of IRS products for malaria control (Snetselaar et al., 2021).

Pesticide Residue Analysis

  • Residue Analysis Method in Agricultural Produce : An optimized residue analysis method for broflanilide and its metabolites in various crops using the QuEChERS method and LC-MS/MS. This study highlights the need for efficient detection methods due to broflanilide's increasing use as a pesticide (Noh et al., 2020).

Monitoring Susceptibility and Cross-Resistance

  • Monitoring Susceptibility to Broflanilide : Research includes developing testing procedures and identifying suitable concentrations for monitoring susceptibility in vector populations, particularly in relation to insecticide resistance (Govoetchan et al., 2022).

Sub-Chronic Toxicity Studies

  • Sub-Chronic Toxicity in Zebrafish : The sub-chronic toxicity of broflanilide on the nervous system of zebrafish, particularly its effects on brain cell apoptosis and behavior, is explored. This study aids in understanding the environmental risks of broflanilide (Wang et al., 2022).

Environmental Behaviors in Agricultural Soils

  • Adsorption-Desorption and Leaching in Soils : The study investigates broflanilide's environmental behavior in soils, including adsorption-desorption and leaching, crucial for assessing its environmental impact (Xie et al., 2020).

Application in Agricultural Pest Control

  • Efficacy in Pest Control : The efficacy of broflanilide for indoor residual spraying against pyrethroid-resistant malaria vectors is demonstrated. This underscores its potential in improving malaria vector control (Ngufor et al., 2020).

Residue Determination in Soils

  • Residue Determination in Soils : An analytical method for simultaneous determination of broflanilide and its metabolites in different types of soils, highlighting the need for precise residue analysis in various environmental matrices (An et al., 2018).

Toxicity Variation Among Thrips Species

  • Toxicity Variation in Thrips Species : The study examines the variation in broflanilide's toxicity among different thrips pest species and developmental stages, significant for targeted pest control strategies (Chen et al., 2022).

Dissipation Dynamics in Agricultural Environments

  • Dissipation Dynamics in Rice and Environmental Samples : This research provides a method for analyzing broflanilide residues in agricultural environments, essential for understanding its persistence and impact (Xie et al., 2020).

Protection of Potatoes from Wireworms

  • Protection of Potatoes from Wireworms : Evaluates broflanilide as a novel meta-diamide insecticide for protecting potatoes from wireworms, highlighting its potential as a safer and effective alternative to existing treatments (van Herk et al., 2022).

Safety And Hazards

Broflanilide is labeled with the signal word “Warning” and has hazard statements H316, H400, and H410 . These indicate that it causes mild skin irritation and is very toxic to aquatic life with long-lasting effects . Users are advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Broflanilide is being considered for future crop protection uses in the U.S. and Canada . Potential uses include soil-applied uses in onion for onion maggot control; sweet potato, grass grown for seed, and mint for wireworm control; and sunflower for control of chewing insects .

properties

IUPAC Name

3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14BrF11N2O2/c1-39(21(41)12-6-3-2-4-7-12)17-9-5-8-14(18(17)27)20(40)38-19-15(23(29,30)31)10-13(11-16(19)26)22(28,24(32,33)34)25(35,36)37/h2-11H,1H3,(H,38,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLZKWPYTWEWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1F)C(=O)NC2=C(C=C(C=C2Br)C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14BrF11N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894815
Record name Broflanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Broflanilide

CAS RN

1207727-04-5
Record name Broflanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207727045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Broflanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROFLANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M24RC688M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
530
Citations
T Nakao, S Banba - Bioorganic & medicinal chemistry, 2016 - Elsevier
… that broflanilide is metabolized to desmethyl-broflanilide and that … The binding site of desmethyl-broflanilide was demonstrated … site of action for desmethyl-broflanilide is close to G336 …
Number of citations: 125 www.sciencedirect.com
H Katsuta, M Nomura, T Wakita, H Daido… - Journal of pesticide …, 2019 - jstage.jst.go.jp
… containing 5% broflanilide has been tested in … of broflanilide on the insect ionotropic γ-aminobutyric acid (GABA) receptor. As a result of our drastic structural modification, broflanilide’s …
Number of citations: 58 www.jstage.jst.go.jp
ZQ Jia, YC Zhang, QT Huang, AK Jones, ZJ Han… - Journal of hazardous …, 2020 - Elsevier
… In conclusion, the acute toxicity of broflanilide was low, but it might induce chronic toxicity, … broflanilide on an aquatic organism, which has the potential to guide the use of broflanilide …
Number of citations: 65 www.sciencedirect.com
T Tang, F Hu, P Wang, W Fu, X Liu - Pest management science, 2021 - Wiley Online Library
… However, little information is available on the efficacy of broflanilide against lepidopteran pests in vegetable crops. Our results showed that broflanilide at 25 g ha −1 provided 81.92% to …
Number of citations: 28 onlinelibrary.wiley.com
X An, J Xu, F Dong, X Liu, X Wu… - Journal of separation …, 2018 - Wiley Online Library
… Broflanilide contains twelve halogen atoms including one bromine atom and eleven … broflanilide have a high log P (P, octanol-water partition coefficient) 13. The structures of broflanilide …
T Nakao, H Katsuta, M Nomura, T Wakita… - Recent Highlights in the …, 2021 - Elsevier
… The meta-diamide structure of broflanilide was discovered by performing major … , broflanilide was selected as a development compound. In contrary to flubendiamide, broflanilide acts as …
Number of citations: 5 www.sciencedirect.com
K Wang, C Wang, J Wang, Y Dong, W Che, X Li - Chemosphere, 2022 - Elsevier
… The present study evaluated the effects of broflanilide on the … The results of the toxicity test showed that broflanilide could … Additionally, broflanilide affected the neurotransmitters, …
Number of citations: 13 www.sciencedirect.com
G Xie, W Zhou, M Jin, A Yu, L Rao, H Jia… - International Journal of …, 2020 - hindawi.com
… the determination of broflanilide in five typical Chinese … broflanilide residues in paddy water, rice straw, rice husks, and rice grains. Furthermore, the dissipation dynamics of broflanilide …
Number of citations: 9 www.hindawi.com
C Luo, Q Xu, C Huang, L Luo, J Zhu… - … Process Research & …, 2020 - ACS Publications
This article describes the development of an efficient and scalable synthetic route to the novel insecticide broflanilide (1). This redesigned synthetic sequence starts from 2-fluoro-3-…
Number of citations: 11 pubs.acs.org
SJ Patuel, C English, V Lopez-Scarim, I Konig… - Science of The Total …, 2023 - Elsevier
… Broflanilide is a novel insecticide that is classified as a non-… -lethal toxicity potential of broflanilide in early staged zebrafish… to a range of concentrations of broflanilide. The insecticide …
Number of citations: 4 www.sciencedirect.com

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